9-Hydroxyiminofluorene-2,7-disulfonamide
Overview
Description
Scientific Research Applications
1. Polyimide Membranes for Fuel Cell Applications
A study by Guo et al. (2002) explored the use of sulfonated diamine monomers, including derivatives related to 9-Hydroxyiminofluorene-2,7-disulfonamide, for synthesizing polyimide membranes. These membranes showed promising proton conductivities and stability, making them suitable for fuel cell applications.
2. Inhibitors of Phenylethanolamine N-Methyltransferase
Research by Grunewald et al. (2005) focused on compounds structurally similar to this compound, finding their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These inhibitors showed high potency and selectivity, suggesting their usefulness in related biomedical applications.
3. Carbonic Anhydrase Inhibitors
In the study by Scholz et al. (1993), derivatives of sulfonamides, similar in structure to this compound, were identified as potent inhibitors of carbonic anhydrase. These findings highlight the potential of such compounds in therapeutic applications.
4. Sulfonamides in Organic Chemistry and Medicine
Moskalik and Astakhova (2022) reviewed the use of sulfonamides, including compounds related to this compound, in various fields like organic chemistry, medicine, and biochemistry. Their review, found in Molecules, discusses the versatile applications of these compounds in different chemical reactions and their medicinal properties.
5. Fluorophores for Biochemical Applications
Horváth et al. (2015) explored 9-iminopyronin derivatives, structurally related to this compound, for their potential as fluorophores in biochemical applications. Their findings, published in The Journal of organic chemistry, indicate that these compounds can be used as fluorescent tags and indicators in multichannel imaging.
6. Perfluoroalkyl/Aryl-Substituted Sulfonamides in Medicinal Chemistry
Scozzafava et al. (2000) studied the derivatives of aromatic/heterocyclic sulfonamides, like this compound, for their potential as intraocular pressure-lowering agents. The research, detailed in Journal of medicinal chemistry, demonstrates the relevance of these compounds in ophthalmologic applications.
7. Synthesis and Antimicrobial Study of Sulfonamide Azoles
Zhang et al. (2015) conducted a study on novel sulfonamide azoles, synthesized through a reaction involving compounds similar to this compound. Published in the New Journal of Chemistry, this research highlights the antimicrobial efficacy of these compounds.
8. Detection of Precursors to Perfluoroalkyl Acids
In a study by Houtz and Sedlak (2012), methods were developed for detecting precursors to perfluoroalkyl acids in urban runoff, involving the use of compounds related to this compound. This research in [Environmental science & technology] provides insights into environmental monitoring and protection.
Mechanism of Action
Target of Action
The primary targets of 9-Hydroxyiminofluorene-2,7-disulfonamide are GPX4 and squalene synthase . GPX4 is a glutathione peroxidase that plays a crucial role in protecting the organism from oxidative damage. Squalene synthase is an enzyme involved in the biosynthesis of sterols.
Mode of Action
this compound induces ferroptosis via degradation of GPX4 . Ferroptosis is a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. It also binds and activates squalene synthase .
Biochemical Pathways
The compound affects the pathways related to ferroptosis and sterol biosynthesis. By degrading GPX4, it promotes the accumulation of lipid peroxides, leading to ferroptosis . By activating squalene synthase, it influences the biosynthesis of sterols .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of ferroptosis and the activation of squalene synthase . These actions can lead to cell death and changes in sterol levels, respectively .
Biochemical Analysis
Biochemical Properties
9-Hydroxyiminofluorene-2,7-disulfonamide plays a significant role in biochemical reactions. It interacts with enzymes such as glutathione peroxidase (GPX4) and squalene synthase . The compound induces the degradation of GPX4, an enzyme that protects cells from oxidative damage . Additionally, it binds and activates squalene synthase, leading to CoQ10 depletion .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inducing ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides . This compound also triggers lysosomal membrane permeabilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates squalene synthase, leading to CoQ10 depletion . This compound also induces the degradation of GPX4, an enzyme that inhibits the action of glutathione peroxidase .
Properties
IUPAC Name |
9-hydroxyiminofluorene-2,7-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c14-22(18,19)7-1-3-9-10-4-2-8(23(15,20)21)6-12(10)13(16-17)11(9)5-7/h1-6,17H,(H2,14,18,19)(H2,15,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUWIESHYVTZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328158 | |
Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321685-35-2 | |
Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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